3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to target various types of plant pathogenic fungi .
Mode of Action
It’s known that the n,n-dimethylamino group can participate in intramolecular charge transfer to the pyrazole ring via the π system . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (15417 g/mol ) and physical form (solid ) could potentially influence its bioavailability.
Result of Action
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, suggesting potential antiparasitic effects .
Action Environment
The compound’s storage temperature (refrigerator ) and shipping temperature (room temperature ) could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with specific biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes, thereby influencing biochemical reactions. Furthermore, it can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux, leading to changes in the concentration of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-5-carboxamide with dimethylamine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole-5-carboxamide
- N,N-dimethyl-1H-pyrazole-5-carboxamide
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both amino and dimethyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-5(7)9-8-4/h3H,1-2H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZZCBTUKLIBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346948-79-5 | |
Record name | 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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